(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, with the chemical formula C₁₂H₁₅BClNO₃ and CAS number 957120-47-7, is a boronic acid derivative characterized by the presence of a piperidine carbonyl group and a chlorine atom on the aromatic ring. This compound appears as a solid at room temperature and has a molecular weight of approximately 267.52 g/mol. It is typically stored under inert atmosphere conditions at room temperature and has a melting point range of 142–145 °C .
As mentioned previously, the primary application of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is likely in Suzuki-Miyaura couplings. In this reaction, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the halide substrate and forming a new carbon-carbon bond through the palladium-catalyzed mechanism [].
Boronic acids are a class of organic compounds known for their ability to participate in Suzuki-Miyaura couplings []. This reaction is a cornerstone of organic synthesis, allowing the formation of carbon-carbon bonds between a boronic acid and a halide or triflate. (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid could potentially serve as a building block in the synthesis of complex organic molecules with desired properties.
The presence of a chlorine atom at the 3rd position of the phenyl ring can act as a reactive site for further functionalization. Depending on the reaction conditions, the chlorine can be replaced with other functional groups, allowing for diversification of the molecule's properties [].
The piperidine-1-carbonyl group introduces a nitrogen atom and a carbonyl group into the molecule. This can be beneficial for several reasons:
The synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid typically involves several steps:
Specific synthetic routes may vary based on available starting materials and desired purity levels.
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is primarily used in research settings, particularly in organic synthesis and medicinal chemistry. Its applications include:
Several compounds share structural characteristics with (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, including other boronic acids and derivatives:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Chloro-4-fluorophenylboronic acid | C₁₂H₁₂BClFNO₃ | Contains fluorine instead of piperidine |
| 4-Bromo-2-methylphenylboronic acid | C₉H₉BBrO₂ | Bromine substitution on aromatic ring |
| 3-Pyridin-4-ylboronic acid | C₇H₈BNO₂ | Contains a pyridine ring instead |
These compounds are notable for their varying substituents on the aromatic ring and different heterocycles, which can influence their reactivity and biological activity. The unique combination of a piperidine carbonyl group and chlorine atom in (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid sets it apart from these similar compounds, potentially imparting distinct properties that could be advantageous in specific applications.
The synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid represents a challenging endeavor in organoboron chemistry due to the presence of multiple functional groups that require careful consideration during synthetic planning . This compound, with the molecular formula C₁₂H₁₅BClNO₃ and molecular weight of 267.52 g/mol, features a chlorine substituent, a piperidine carbonyl moiety, and the boronic acid functionality on a single aromatic ring [2]. The strategic synthesis of such complex boronic acid derivatives necessitates the employment of various methodological approaches, each with distinct advantages and limitations.
Traditional synthetic methodologies for boronic acid preparation have formed the foundation of organoboron chemistry for decades [3]. These approaches, while sometimes requiring harsh reaction conditions, provide reliable access to diverse boronic acid structures and have been extensively studied for their mechanistic pathways and synthetic utility [4] [5].
The Grignard reagent-based synthesis represents one of the most established methods for preparing boronic acids, involving the reaction of organometallic compounds with borate esters followed by hydrolysis [3]. The general mechanism proceeds through the formation of a Grignard reagent from an aryl halide precursor, followed by nucleophilic attack on trimethyl borate to form a boronic ester intermediate, which is subsequently hydrolyzed to yield the desired boronic acid [4].
For the synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, the Grignard approach would typically begin with 3-chloro-5-bromobenzoyl piperidine as the starting material [6]. The formation of the corresponding Grignard reagent requires careful control of reaction conditions, particularly temperature maintenance at -78°C to prevent decomposition of the organometallic species [4]. The reaction with trimethyl borate proceeds via a nucleophilic substitution mechanism, where the carbon-magnesium bond attacks the electrophilic boron center [3].
| Starting Material | Grignard Reagent | Boronic Acid Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| Phenyl bromide | PhMgBr | Phenylboronic acid | 85 | 2.0 | -78 |
| 4-Chlorophenyl bromide | 4-ClPhMgBr | 4-Chlorophenylboronic acid | 79 | 3.0 | -78 |
| 3-Chlorophenyl bromide | 3-ClPhMgBr | 3-Chlorophenylboronic acid | 57 | 4.0 | -78 |
| 4-Methoxyphenyl bromide | 4-MeOPhMgBr | 4-Methoxyphenylboronic acid | 92 | 2.0 | -78 |
| 2-Naphthyl bromide | 2-NaphMgBr | 2-Naphthylboronic acid | 88 | 2.5 | -78 |
| 3-Bromopyridine | 3-PyMgBr | 3-Pyridylboronic acid | 45 | 6.0 | -78 |
The reaction pathway involves initial formation of the organomagnesium species through metal-halogen exchange, followed by coordination to the boron center and subsequent rearrangement [4]. The efficiency of this transformation is significantly influenced by the electronic properties of the aromatic ring, with electron-withdrawing substituents such as chlorine potentially reducing reaction rates and yields [6]. The presence of the piperidine carbonyl group introduces additional complexity, as the carbonyl functionality can interfere with Grignard reagent formation through competitive coordination [7].
Research findings indicate that the diisopropylaminoborane method offers an alternative approach to traditional Grignard chemistry, providing improved yields under milder conditions [4]. This methodology involves the reaction of Grignard reagents with diisopropylaminoborane at ambient temperature, followed by acid hydrolysis to release the boronic acid product [4]. The process demonstrates particular utility for sensitive substrates where traditional high-temperature conditions might lead to decomposition or side reactions [8].
Transmetallation reactions with organosilanes represent an alternative traditional approach for boronic acid synthesis, offering complementary reactivity patterns to Grignard-based methods [3]. This methodology involves the reaction of arylsilanes with boron trihalides, typically boron tribromide, in a transmetallation process that transfers the organic group from silicon to boron [5].
The mechanism of transmetallation proceeds through the initial coordination of the boron trihalide to the silicon center, followed by migration of the organic group from silicon to boron [5]. This process is driven by the thermodynamic preference for silicon-halogen bond formation over boron-halogen bonds, resulting in the formation of the desired boron-carbon bond [3]. The reaction typically requires acidic hydrolysis to convert the intermediate boron trihalide species to the corresponding boronic acid [5].
| Arylsilane | Boron Source | Boronic Acid Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|
| Phenyltrimethylsilane | BBr₃ | Phenylboronic acid | 78 | 8 | 25 |
| 4-Chlorophenyltrimethylsilane | BBr₃ | 4-Chlorophenylboronic acid | 72 | 10 | 25 |
| 3-Chlorophenyltrimethylsilane | BBr₃ | 3-Chlorophenylboronic acid | 68 | 12 | 25 |
| 4-Methoxyphenyltrimethylsilane | BBr₃ | 4-Methoxyphenylboronic acid | 82 | 8 | 25 |
| 2-Thiophenyltrimethylsilane | BBr₃ | 2-Thienylboronic acid | 65 | 14 | 25 |
For the target compound (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, the transmetallation approach would require preparation of the corresponding arylsilane precursor, 3-chloro-5-(piperidine-1-carbonyl)phenyltrimethylsilane [9]. This starting material can be accessed through various silicon-based coupling reactions or direct silylation of the appropriate aromatic precursor [9]. The subsequent transmetallation with boron tribromide proceeds under mild conditions, typically at room temperature, making this approach suitable for substrates containing sensitive functional groups [5].
The stereochemical outcome of transmetalation has been extensively studied, with research demonstrating that the process proceeds with retention of configuration at the carbon center [5]. This finding supports a unimolecular transition state mechanism, where the organic group migrates intramolecularly from silicon to boron without external nucleophilic intervention [5]. The reaction kinetics are influenced by the electronic nature of the substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the transmetallation process [5].
Modern catalytic approaches to boronic acid synthesis have revolutionized the field by enabling more efficient and selective transformations under milder reaction conditions [10] [11]. These methodologies typically employ transition metal catalysts, particularly palladium-based systems, to facilitate the formation of carbon-boron bonds through various mechanistic pathways [12] [13].
The Miyaura borylation reaction represents a cornerstone of modern boronic acid synthesis, enabling the palladium-catalyzed coupling of aryl halides with diboron reagents to form arylboronic esters [10] [14]. This methodology was developed by Miyaura and coworkers as a complementary approach to the Suzuki-Miyaura coupling reaction, providing direct access to boronic acid derivatives from readily available aryl halide precursors [10] [14].
The catalytic cycle of Miyaura borylation involves several key steps: oxidative addition of the aryl halide to a palladium(0) species, ligand exchange with the diboron reagent, transmetalation to form a palladium-boryl intermediate, and reductive elimination to release the boronic ester product while regenerating the palladium(0) catalyst [10]. The reaction mechanism has been extensively studied through both experimental and computational approaches, revealing the critical role of base activation in facilitating the transmetalation step [10] [11].
| Aryl Halide | Catalyst | Base | Boronic Ester Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|---|---|---|
| 4-Bromobenzaldehyde | PdCl₂(dppf) | KOAc | 4-Formylphenylboronic acid pinacol ester | 86 | 12 | 80 |
| 3-Chlorobromobenzene | Pd(PPh₃)₄ | KOAc | 3-Chlorophenylboronic acid pinacol ester | 83 | 16 | 80 |
| 4-Chloroiodobenzene | PdCl₂(dppf) | KOAc | 4-Chlorophenylboronic acid pinacol ester | 91 | 10 | 80 |
| 2-Bromopyridine | Pd(dba)₂ | KOAc | 2-Pyridylboronic acid pinacol ester | 78 | 24 | 80 |
| 4-Bromotoluene | PdCl₂(dppf) | KOAc | 4-Tolylboronic acid pinacol ester | 88 | 14 | 80 |
| 3-Bromoanisole | Pd(PPh₃)₄ | KOAc | 3-Methoxyphenylboronic acid pinacol ester | 92 | 12 | 80 |
The selection of base in Miyaura borylation is crucial for achieving optimal reaction outcomes [10]. Research has demonstrated that the base primarily functions by activating the palladium complex generated after ligand exchange, making it more susceptible to transmetalation with the diboron reagent [10]. Acetate bases, particularly potassium acetate, have proven most effective due to their ability to facilitate this activation without promoting undesired side reactions such as homocoupling [10].
For the synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, the Miyaura borylation would typically employ 3-chloro-5-iodobenzoyl piperidine as the aryl halide precursor [12]. The reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and acetate base would provide the corresponding pinacol boronic ester, which can be subsequently hydrolyzed to yield the target boronic acid [12]. The high functional group tolerance of this methodology makes it particularly suitable for complex substrates containing multiple reactive sites [13].
Recent developments in Miyaura borylation have focused on extending the reaction scope to include challenging substrates and developing more efficient catalytic systems [12] [13]. Solid-state mechanochemical approaches have emerged as a particularly promising development, enabling rapid borylation reactions under solvent-free conditions with reduced reaction times [12]. These mechanochemical protocols demonstrate exceptional efficiency, with most aryl halides undergoing complete conversion within 10 minutes to afford high yields of arylboronic esters [12].
Flow microreactor technology represents a cutting-edge approach to boronic acid synthesis, offering significant advantages in terms of reaction control, efficiency, and scalability [15] [16]. This methodology enables continuous processing of reactive intermediates under precisely controlled conditions, leading to improved yields and reduced reaction times compared to traditional batch processes [15] [16].
The principles of flow chemistry are particularly well-suited to boronic acid synthesis due to the ability to maintain precise temperature control and optimize mixing efficiency [15]. Microfluidic systems provide enhanced heat and mass transfer characteristics, enabling more efficient catalytic processes and better control over reaction selectivity [16]. The continuous nature of flow processing also facilitates the integration of multiple synthetic steps, allowing for streamlined synthetic sequences [15].
| Reactor Type | Internal Diameter (mm) | Residence Time (min) | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Capillary monolithic reactor | 0.5 | 2.5 | 120 | 0.20 | 95 | 98 |
| Packed bed reactor | 2.0 | 5.0 | 100 | 1.00 | 88 | 94 |
| Coil reactor | 1.0 | 3.0 | 110 | 0.50 | 92 | 96 |
| Microfluidic chip | 0.1 | 1.0 | 80 | 0.05 | 85 | 92 |
| Tube reactor | 0.8 | 4.0 | 90 | 0.30 | 90 | 95 |
Research in flow microreactor-assisted boronic acid synthesis has demonstrated the successful implementation of various reactor configurations [15] [16]. Capillary monolithic reactors, featuring immobilized palladium catalysts within porous silica structures, have shown particular promise for Suzuki coupling reactions and related transformations [15]. These systems achieve high conversion rates and excellent selectivity while maintaining long-term catalyst stability [15].
The development of flow systems for boronic acid synthesis has also incorporated advanced monitoring techniques, including in-line Raman spectroscopy for real-time reaction monitoring [15]. This analytical capability enables precise control over reaction progress and facilitates rapid optimization of reaction conditions [15]. The combination of flow processing with spectroscopic monitoring provides a powerful platform for developing robust and reproducible synthetic protocols [16].
For the target compound (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, flow synthesis offers the potential for significant process intensification [15]. The continuous processing approach would enable rapid screening of reaction conditions and facilitate scale-up to production quantities [16]. The enhanced heat transfer characteristics of microreactor systems would be particularly beneficial for managing the exothermic nature of many borylation reactions [15].
The optimization of reaction conditions represents a critical aspect of boronic acid synthesis, as the success of these transformations depends heavily on the careful control of various parameters including solvent selection, temperature, catalyst loading, and reaction atmosphere [17] [18]. The complex interplay between these factors necessitates systematic investigation to achieve optimal yields and selectivity [19] [20].
Solvent selection plays a fundamental role in determining the outcome of boronic acid synthesis reactions, influencing both the reaction rate and the stability of the products [17] [18]. The dielectric properties of the solvent system affect the solubility of reagents, the stability of ionic intermediates, and the overall reaction kinetics [18] [21].
Research has demonstrated that the solvent environment significantly impacts the equilibrium between different boronic acid species and their corresponding esters [18]. The formation of boroxine trimers through dehydration reactions is particularly sensitive to solvent polarity and water content [18]. In polar solvents, the equilibrium typically favors the monomeric boronic acid form, while non-polar solvents may promote trimerization [18].
| Solvent | Dielectric Constant | Yield (%) | Reaction Rate (relative) | Product Purity (%) | Temperature Range (°C) |
|---|---|---|---|---|---|
| Tetrahydrofuran | 7.6 | 85 | 1.0 | 92 | -78 to 25 |
| Dimethoxyethane | 7.2 | 88 | 1.2 | 94 | -78 to 25 |
| Diethyl ether | 4.3 | 72 | 0.8 | 89 | -78 to 25 |
| Toluene | 2.4 | 68 | 0.6 | 85 | 0 to 25 |
| Dichloromethane | 8.9 | 79 | 0.9 | 88 | 0 to 25 |
| Acetonitrile | 37.5 | 82 | 1.1 | 90 | 0 to 25 |
Temperature effects on boronic acid synthesis are multifaceted, influencing both reaction kinetics and product stability [18] [21]. Higher temperatures generally accelerate reaction rates but may also promote side reactions such as protodeboronation or oxidative degradation [22] [23]. The optimal temperature range typically represents a compromise between achieving acceptable reaction rates and maintaining product integrity [18].
The temperature dependence of boronic acid solubility has been extensively studied, revealing complex behavior due to the equilibrium between acid and boroxine forms [18]. During heating, boronic acids undergo condensation reactions that can significantly alter their solubility characteristics [18]. This behavior necessitates careful temperature control during synthesis and workup procedures [18].
For the synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, solvent selection must consider the solubility requirements of both the starting materials and products [17]. The presence of the piperidine carbonyl functionality introduces polar character that may favor more polar solvent systems [24]. However, the aromatic chlorine substituent provides some lipophilic character that may require mixed solvent systems for optimal solubility [17].
Protecting group strategies represent an essential component of boronic acid chemistry, addressing the inherent instability of boronic acids toward oxidation, protodeboronation, and other degradation pathways [25] [26]. The development of effective protecting groups has enabled the synthesis and manipulation of complex boronic acid derivatives that would otherwise be difficult to handle [25] [26].
The most widely employed protecting groups for boronic acids are cyclic boronic esters, which form through condensation with diols [25] [27]. These protecting groups function by converting the Lewis acidic boronic acid into a more stable, tetracoordinate boron species [25]. The stability of these protected forms varies significantly depending on the steric and electronic properties of the diol component [27] [26].
| Protecting Group | Stability (hydrolysis t₁/₂, h) | Ease of Removal | Storage Stability | Yield of Protection (%) | Deprotection Yield (%) |
|---|---|---|---|---|---|
| Pinacol ester | 48 | Moderate | Good | 92 | 90 |
| MIDA ester | 168 | Mild | Excellent | 85 | 88 |
| Neopentyl ester | 72 | Moderate | Good | 88 | 85 |
| Diaminonaphthalene | 240 | Harsh | Excellent | 78 | 82 |
| Trifluoroborate | 24 | Mild | Good | 95 | 92 |
Pinacol esters represent the most commonly used protecting group for boronic acids, offering a good balance between stability and synthetic accessibility [25]. The pinacol boronic ester can be introduced through Miyaura borylation or direct esterification of the boronic acid [25]. These esters are sufficiently stable for column chromatography and routine handling, yet can be hydrolyzed under mild acidic conditions when required [25].
N-methyliminodiacetic acid (MIDA) esters have emerged as a particularly valuable protecting group, offering exceptional stability under a wide range of conditions [26]. The MIDA protecting group functions through coordination of the nitrogen atom to the boron center, creating a highly stable tetrahedral complex [26]. This coordination effectively shields the boron center from nucleophilic attack and oxidation [26]. The slow release of boronic acids from MIDA esters in situ has proven particularly useful for cross-coupling reactions, suppressing side reactions such as protodeboronation and homocoupling [26].
Trifluoroborate salts represent another important class of boronic acid protecting groups, offering high stability and ease of handling [28] [29]. These salts are formed through treatment of boronic acids with potassium hydrogen fluoride, generating stable tetracoordinate boron species [28]. The hydrolysis of trifluoroborates to release the corresponding boronic acids can be controlled through careful selection of reaction conditions [28] [29].
For (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, the selection of appropriate protecting groups must consider the specific functional groups present in the molecule [25]. The piperidine carbonyl functionality may require protection during certain synthetic transformations, necessitating orthogonal protecting group strategies [30]. The chlorine substituent is generally compatible with most boronic acid protecting groups, although care must be taken to avoid conditions that might promote nucleophilic aromatic substitution [31].
The molecular structure of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid (CAS: 957120-47-7) exhibits a characteristic trigonal planar geometry at the boron center, which is typical for phenylboronic acid derivatives [2]. The compound has a molecular formula of C₁₂H₁₅BClNO₃ with a molecular weight of 267.52 g/mol [2] [3]. The molecule features a benzene ring substituted with a boronic acid group at position 1, a chlorine atom at position 3, and a piperidine-1-carbonyl group at position 5 [2] [3].
Based on crystallographic studies of related phenylboronic acid derivatives, the expected crystal system is likely to be monoclinic or orthorhombic with space group P21/c or similar [4]. The boron-oxygen bond lengths are anticipated to be in the range of 1.36-1.38 Å, while the boron-carbon bond length should be approximately 1.56-1.58 Å [5] [6]. The O-B-O bond angle is expected to be between 115-120°, consistent with the trigonal planar geometry around the boron atom [6] [4].
The compound exhibits a melting point range of 142-145°C [7] and is typically stored under inert atmosphere at room temperature to prevent hydrolysis and oxidation [2] [3]. The molecular structure contains 22 heavy atoms and displays a calculated topological polar surface area that facilitates intermolecular hydrogen bonding interactions [5] [6].
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅BClNO₃ | [2] [3] |
| Molecular Weight | 267.52 g/mol | [2] [3] |
| Melting Point | 142-145°C | [7] |
| Crystal System | Monoclinic/Orthorhombic (expected) | [4] |
| B-O Bond Length | 1.36-1.38 Å (expected) | [5] [6] |
| B-C Bond Length | 1.56-1.58 Å (expected) | [5] [6] |
The infrared spectrum of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid exhibits several characteristic absorption bands that provide definitive structural information. The most diagnostic feature is the B-OH stretching vibration, which appears as a broad absorption band in the region of 3200-3600 cm⁻¹ [5] [8]. This band may overlap with the amide N-H stretching vibration from the piperidine carbonyl group.
The strong carbonyl stretching vibration of the amide group (amide I band) appears at 1630-1650 cm⁻¹, which is characteristic of the piperidine-1-carbonyl substituent [9] [8]. The amide II band, corresponding to the C-N stretching vibration, is observed at 1520-1550 cm⁻¹ [9] [8]. The B-O stretching vibration, which is diagnostic for boronic acid functionality, appears as a strong absorption at 1350-1400 cm⁻¹ [5] [8].
The B-C stretching vibration is observed at 1200-1300 cm⁻¹, indicating the phenyl-boron bond [5] [8]. The C-Cl stretching vibration appears at 700-800 cm⁻¹, confirming the presence of the chlorine substituent [9]. The B-OH out-of-plane bending vibration is found in the fingerprint region at 850-950 cm⁻¹ [5] [8].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| B-OH stretch | 3200-3600 | Broad, Medium | Boronic acid hydroxyl groups |
| C=O stretch (amide I) | 1630-1650 | Strong | Piperidine carbonyl |
| C-N stretch (amide II) | 1520-1550 | Medium | Amide linkage |
| B-O stretch | 1350-1400 | Strong | Boronic acid B-O bond |
| B-C stretch | 1200-1300 | Medium | Phenyl-boron bond |
| C-Cl stretch | 700-800 | Medium | Chlorine substituent |
| B-OH out-of-plane bend | 850-950 | Medium | Fingerprint region |
Raman spectroscopy provides complementary information to infrared spectroscopy and is particularly valuable for detecting the formation of boroxine anhydrides through condensation reactions [10] [8]. The B-O stretching vibration in the Raman spectrum appears as a strong band at 995-1032 cm⁻¹ [10] [8]. This frequency is diagnostic for the detection of boroxine ring formation, which occurs when three boronic acid molecules undergo condensation to form a six-membered B₃O₃ ring structure [10] [8].
The aromatic C-C stretching vibrations appear at 1600-1620 cm⁻¹ in the Raman spectrum [10] [8]. The C-Cl stretching vibration is observed at 700-800 cm⁻¹, consistent with the infrared assignment [10]. When boroxine anhydride formation occurs, additional characteristic peaks appear at 1000-1100 cm⁻¹, corresponding to the B-O stretching vibrations of the B₃O₃ ring [10] [8].
The B-OH deformation mode appears at 650-750 cm⁻¹ in the Raman spectrum [5] [8]. The intensity and position of these bands are sensitive to the local environment and can be used to monitor the transformation between monomeric boronic acid and dimeric or trimeric boroxine anhydride forms [10] [8].
| Raman Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
|---|---|---|---|
| B-O stretch | 995-1032 | Strong | Boroxine detection |
| Aromatic C-C stretch | 1600-1620 | Medium | Ring vibrations |
| C-Cl stretch | 700-800 | Medium | Chlorine marker |
| Boroxine B-O stretch | 1000-1100 | Strong | Anhydride formation |
| B-OH deformation | 650-750 | Medium | Bending mode |
¹¹B NMR spectroscopy is an invaluable tool for studying the acidity and complexation behavior of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid [11] [12] [13]. The free boronic acid exhibits a characteristic broad singlet at 29-31 ppm, which is typical for trigonal planar boron in the B(OH)₂ form [11] [12] [13] [14].
Upon deprotonation or complexation with diols, the boron undergoes a geometry change from trigonal planar to tetrahedral, resulting in a significant upfield shift to 8-12 ppm [11] [12] [13]. This chemical shift difference of approximately 20 ppm provides a sensitive probe for monitoring the ionization state of the boronic acid and its binding interactions with diols [11] [12] [13].
The pKa of the boronic acid can be determined by monitoring the ¹¹B NMR chemical shift as a function of pH [11] [12] [13]. The chemical shift transition occurs around the pKa value, where equal populations of the neutral and anionic forms exist [11] [12] [13]. For phenylboronic acids with electron-withdrawing substituents like chlorine, the pKa is expected to be lower than the parent phenylboronic acid (pKa = 8.8) [11] [12] [13].
The ¹¹B NMR linewidth is typically broad (>10 Hz) due to the quadrupolar relaxation mechanism [15] [14]. The T₁ relaxation times are generally short (10⁻²-10⁻³ s) except in highly symmetrical environments [15] [14]. The coupling constant ¹J(¹¹B-¹H) ranges from 40-160 Hz in boron-containing compounds [15] [14].
| Boron Environment | Chemical Shift (ppm) | Geometry | Notes |
|---|---|---|---|
| B(OH)₂ (free acid) | 29-31 | Trigonal planar | Broad singlet |
| B(OH)₃⁻ (anionic) | 8-12 | Tetrahedral | Sharp peak |
| Boronate ester | 8-12 | Tetrahedral | Diol complexation |
| Boroxine anhydride | 18-25 | Trigonal planar | Condensation product |
The ¹H NMR spectrum of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid exhibits characteristic aromatic proton signals in the region of 7.0-8.5 ppm [16] [17] [18]. The aromatic proton ortho to the boron atom (H-2) appears as a doublet at 7.8-8.2 ppm, while the proton meta to the chlorine atom (H-4) appears at 7.4-7.8 ppm [16] [17] [18]. The aromatic proton meta to the boron atom (H-6) is observed at 7.6-8.0 ppm [16] [17] [18].
The piperidine N-CH₂ protons appear as a broad triplet at 3.6-3.8 ppm, while the remaining piperidine CH₂ protons appear as multiplets in the region of 1.6-1.8 ppm [19] [16] [17]. The boronic acid OH protons are typically not observed in routine ¹H NMR due to rapid exchange with the solvent [16] [17] [18].
The ¹³C NMR spectrum shows the aromatic carbon atoms in the range of 120-160 ppm [16] [17] [18]. The carbon atom ipso to the boron (C-1) appears at 138-142 ppm, while the carbon ipso to the chlorine (C-3) is observed at 132-136 ppm [16] [17] [18]. The carbon ipso to the carbonyl group (C-5) appears at 128-132 ppm [16] [17] [18].
The carbonyl carbon appears at 168-172 ppm, characteristic of an amide carbonyl [16] [17] [18]. The piperidine carbon atoms appear as multiple peaks between 25-48 ppm, with the N-CH₂ carbons appearing further downfield than the other ring carbons [19] [16] [17].
| Nucleus | Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic H-2 | 7.8-8.2 | Doublet |
| ¹H | Aromatic H-4 | 7.4-7.8 | Doublet |
| ¹H | Aromatic H-6 | 7.6-8.0 | Doublet |
| ¹H | Piperidine N-CH₂ | 3.6-3.8 | Broad triplet |
| ¹H | Piperidine CH₂ | 1.6-1.8 | Multiplet |
| ¹³C | Aromatic C-1 (ipso to B) | 138-142 | Singlet |
| ¹³C | Aromatic C-3 (ipso to Cl) | 132-136 | Singlet |
| ¹³C | Aromatic C-5 (ipso to CO) | 128-132 | Singlet |
| ¹³C | Carbonyl C=O | 168-172 | Singlet |
| ¹³C | Piperidine carbons | 25-48 | Multiple peaks |